

A Comparative Purity Analysis of Z-Tyr(Bzl)-OH from Various Suppliers

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Compound of Interest

Compound Name: **Z-Tyr(Bzl)-OH**

Cat. No.: **B554295**

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In the synthesis of peptides and complex pharmaceutical compounds, the purity of starting materials is paramount. N-Carbobenzyloxy-O-benzyl-L-tyrosine, or **Z-Tyr(Bzl)-OH**, is a critical protected amino acid derivative where high purity is essential to ensure predictable reaction kinetics, high yield, and a clean final product profile. This guide provides an objective comparison of the stated purity of **Z-Tyr(Bzl)-OH** from different suppliers and offers detailed experimental protocols for in-house verification.

It is important to note that a direct, batch-to-batch, head-to-head analytical comparison by a third party is not publicly available. Therefore, this guide is based on the minimum purity specifications published by the suppliers themselves. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Data Presentation: Supplier Purity Specifications

The following table summarizes the publicly available purity specifications for **Z-Tyr(Bzl)-OH** (CAS No. 16677-29-5) from a selection of chemical suppliers. The primary method cited for purity determination is High-Performance Liquid Chromatography (HPLC).

Supplier	Product Name	CAS Number	Stated Purity	Analytical Method
Chem-Impex	Z-O-benzyl-L-tyrosine	16677-29-5	≥ 98% ^[1]	HPLC ^[1]
AKSci	Z-Tyr(Bzl)-OH	16677-29-5	98% (Min.)	Not Specified
Kilo Biotechnology	Z-Tyr(Bzl)-OH	16677-29-5	99%+	Not Specified
Otto Chemie Pvt. Ltd.	Z-O-Benzyl-L-tyrosine	16677-29-5	98%+[2]	TLC ^[2]
CymitQuimica	Z-O-Benzyl-L-Tyrosine extrapure	16677-29-5	98%	Not Specified

Note: This data is based on information available on supplier websites and may not reflect the exact purity of a specific lot. "Not Specified" indicates that the method was not explicitly stated on the product page.

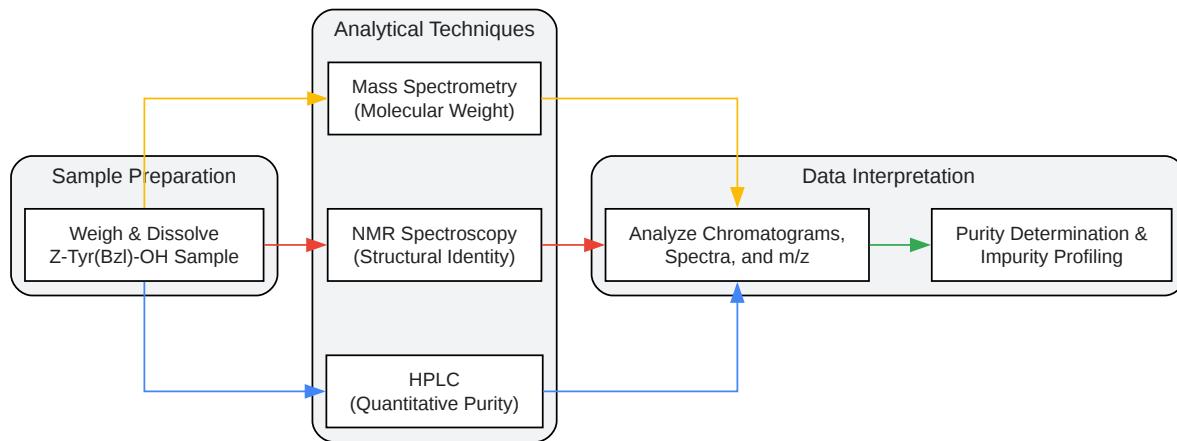
Potential Impurities

While specific impurity profiles are proprietary, common impurities in protected amino acids like **Z-Tyr(Bzl)-OH** can arise from the synthesis process. Based on the synthesis of analogous compounds, potential impurities may include:

- Unreacted Starting Materials: Residual L-Tyrosine, benzyl bromide, or N-benzyloxycarbonylating agent.
- By-products from Incomplete Protection: Z-Tyr-OH (incompletely benzylated phenolic group).
- Over-alkylation Products: Dibenzylated or other over-alkylated tyrosine derivatives.^[3]
- Residual Solvents: Solvents used during synthesis and purification, such as Dioxane, DMF, or Ethyl Acetate.^[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity analysis of Z-Tyr(Bzl)-OH.



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Purity analysis workflow for **Z-Tyr(Bzl)-OH**.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for quantifying the purity of protected amino acids.^[4] This protocol is a general guideline and may require optimization.

- Instrumentation: A standard HPLC system with a UV detector, binary pump, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[\[5\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection Wavelength: 215 nm (for the peptide bond) and 254 nm (for aromatic rings).[\[6\]](#)
- Sample Preparation: Accurately weigh and dissolve ~5 mg of **Z-Tyr(Bzl)-OH** in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	30
25	95
30	95
31	30

| 35 | 30 |

- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR are used to confirm the chemical structure of **Z-Tyr(Bzl)-OH** and identify potential organic impurities. The protocol below is a general procedure for acquiring NMR data.

[\[7\]](#)

- Instrumentation: 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Dissolve 10-15 mg of the **Z-Tyr(Bzl)-OH** sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7]
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.[7]
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Analysis: The resulting spectra should be compared against a reference spectrum or known chemical shifts for **Z-Tyr(Bzl)-OH**. The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR can provide a semi-quantitative measure of impurities if their structures are known.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound, ensuring the correct product has been supplied.

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Infuse the sample solution directly into the ESI source.

- Analysis: The expected molecular weight for **Z-Tyr(Bzl)-OH** ($C_{24}H_{23}NO_5$) is 405.44 g/mol .^[8] In positive ion mode, expect to observe the protonated molecule $[M+H]^+$ at m/z 406.4, and potentially adducts with sodium $[M+Na]^+$ at m/z 428.4 or potassium $[M+K]^+$ at m/z 444.5. The absence of the correct molecular ion or the presence of other significant ions could indicate impurities or degradation.

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